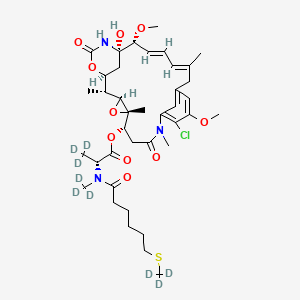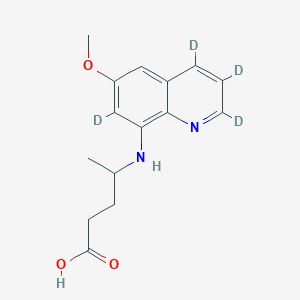
Carboxy Primaquine-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxy primaquine-d4 is a deuterium-labeled derivative of carboxy primaquine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carboxy primaquine-d4 involves the incorporation of deuterium into the carboxy primaquine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in carboxy primaquine are replaced with deuterium atoms using deuterated reagents under specific conditions.
Purification: The resulting compound is purified using techniques such as liquid chromatography to ensure the desired isotopic purity.
Industrial Production Methods: Industrial production of carboxy primaquine-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carboxy primaquine are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve high purity levels suitable for research applications.
Chemical Reactions Analysis
Types of Reactions: Carboxy primaquine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert carboxy primaquine-d4 into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carboxy primaquine-d4 .
Scientific Research Applications
Carboxy primaquine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of primaquine and its metabolites.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic and pharmacokinetic properties of drug candidates.
Biological Research: Used in studies related to malaria treatment and the mechanism of action of antimalarial drugs
Mechanism of Action
The mechanism of action of carboxy primaquine-d4 is similar to that of primaquine. It interferes with the mitochondrial function of the malaria parasite, disrupting its energy supply and leading to the parasite’s death. This compound may also generate reactive oxygen species or interfere with electron transport in the parasite .
Comparison with Similar Compounds
Primaquine: An 8-aminoquinoline used for the radical cure of malaria.
Carboxy Primaquine: The non-deuterated form of carboxy primaquine.
Primaquine Carbamoyl-Glucuronide: A metabolite of primaquine.
Comparison: Carboxy primaquine-d4 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it particularly useful in research applications where precise quantitation and metabolic profiling are required .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-[(2,3,4,7-tetradeuterio-6-methoxyquinolin-8-yl)amino]pentanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)/i3D,4D,7D,9D |
InChI Key |
KIMKJIXTIWKABF-GYUZUTSBSA-N |
Isomeric SMILES |
[2H]C1=C(C2=CC(=C(C(=C2N=C1[2H])NC(C)CCC(=O)O)[2H])OC)[2H] |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


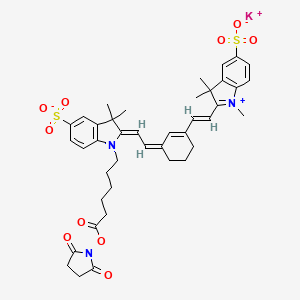
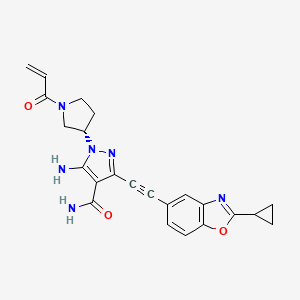
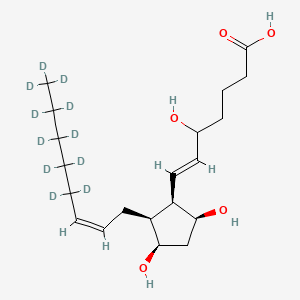
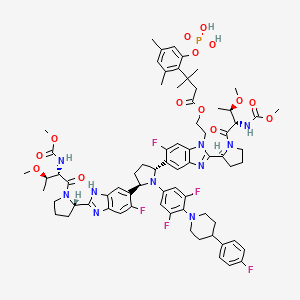
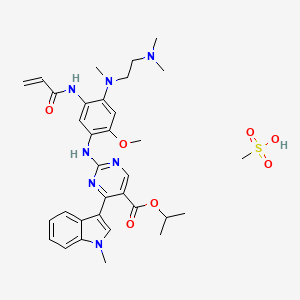
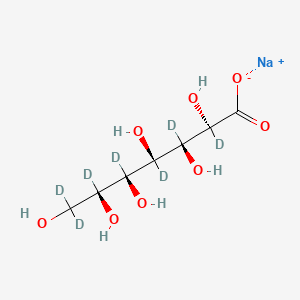
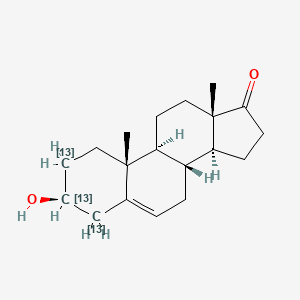
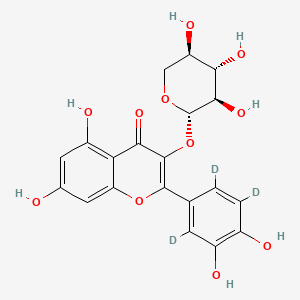

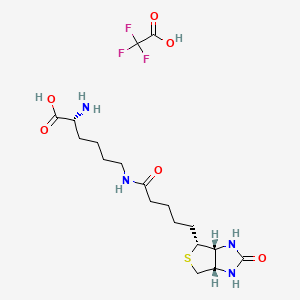
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
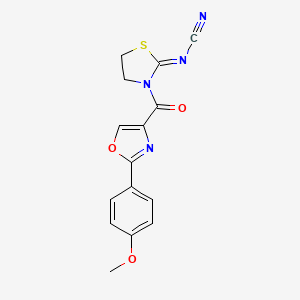
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
